molecular formula C18H16F3N7O B12242240 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B12242240
M. Wt: 403.4 g/mol
InChI Key: AJKMWVQPKLDVHG-UHFFFAOYSA-N
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Description

2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a trifluoromethyl group, a triazolo-pyridazinyl moiety, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multi-step organic reactions. One common approach is the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reactions. This method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms.

Scientific Research Applications

2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and triazolo-pyridazinyl moiety play crucial roles in binding to these targets, thereby modulating their activity . The compound can inhibit specific pathways involved in disease progression, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of a trifluoromethyl group, a triazolo-pyridazinyl moiety, and a piperidinyl group. This unique structure imparts specific physicochemical and pharmacological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16F3N7O

Molecular Weight

403.4 g/mol

IUPAC Name

2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile

InChI

InChI=1S/C18H16F3N7O/c19-18(20,21)17-25-24-14-3-4-15(26-28(14)17)27-7-1-2-13(10-27)11-29-16-8-12(9-22)5-6-23-16/h3-6,8,13H,1-2,7,10-11H2

InChI Key

AJKMWVQPKLDVHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)COC4=NC=CC(=C4)C#N

Origin of Product

United States

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